副腎皮質刺激ホルモン (1-16) (ヒト)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adrenocorticotropic hormone (1-16) (human) is a fragment of the larger adrenocorticotropic hormone, which is a polypeptide tropic hormone produced and secreted by the anterior pituitary gland. This fragment consists of the first 16 amino acids of the full-length adrenocorticotropic hormone. Adrenocorticotropic hormone plays a crucial role in the body’s response to stress by stimulating the adrenal glands to produce cortisol and androgens .

科学的研究の応用

Adrenocorticotropic hormone (1-16) (human) has several scientific research applications:

Biology: Used to study the role of adrenocorticotropic hormone in stress response and adrenal gland function.

Chemistry: Utilized in peptide synthesis research to develop new methods and improve existing techniques.

Industry: Employed in the production of diagnostic agents and as a standard in analytical techniques.

作用機序

Target of Action

ACTH (1-16) (human), a fragment of Adrenocorticotropic hormone (ACTH), primarily targets the adrenal cortex . The adrenal cortex is responsible for the production of glucocorticoids and mineralocorticoids . ACTH (1-16) (human) stimulates the zona fasciculata and zona reticularis of the adrenal cortex, leading to the secretion of glucocorticoids .

Mode of Action

ACTH (1-16) (human) interacts with its targets in the adrenal cortex by binding to cell surface ACTH receptors . This binding triggers a cascade of intracellular events, leading to the synthesis and secretion of glucocorticoids .

Biochemical Pathways

The action of ACTH (1-16) (human) involves several biochemical pathways. It is derived from the prohormone, pro-opiomelanocortin (POMC), which undergoes proteolytic cleavage to yield a number of different peptides . In the anterior pituitary, POMC is processed to ACTH by the prohormone convertase, PC1 . The increase in ACTH (1-16) (human) levels stimulates the adrenal glands to release cortisol . This is part of the hypothalamic–pituitary–adrenal (HPA) axis, which helps the body cope with stress .

Pharmacokinetics

The pharmacokinetics of ACTH (1-16) (human) involve its synthesis, release, and action on the adrenal glands. ACTH (1-16) (human) is synthesized in the anterior pituitary gland from POMC . Upon stimulation by corticotrophin-releasing hormone (CRH), ACTH (1-16) (human) is released from the pituitary cell, which in turn causes the release of glucocorticoids from the adrenal gland

Result of Action

The primary result of ACTH (1-16) (human) action is the stimulation of glucocorticoid release from the adrenal glands . Glucocorticoids play a crucial role in a wide range of processes throughout the body, including metabolism and immune responses . The increase in glucocorticoid levels helps the body cope with stress .

Action Environment

The action of ACTH (1-16) (human) is influenced by various environmental factors. For instance, stress triggers the release of corticotrophin-releasing hormone (CRH), which stimulates the release of ACTH (1-16) (human) from the pituitary gland . This is part of the body’s stress response mechanism, highlighting how environmental factors like stress can influence the action of ACTH (1-16) (human) .

生化学分析

Biochemical Properties

ACTH (1-16) (human) is involved in various biochemical reactions, primarily through its interaction with the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells. This interaction stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to the synthesis and release of steroid hormones. Additionally, ACTH (1-16) (human) interacts with other melanocortin receptors, albeit with lower affinity, influencing a range of physiological processes .

Cellular Effects

ACTH (1-16) (human) exerts significant effects on various cell types, particularly those in the adrenal cortex. It stimulates the production of glucocorticoids, which are essential for stress response, metabolism, and immune function. In addition to its effects on steroidogenesis, ACTH (1-16) (human) influences cell signaling pathways, including the cAMP-PKA pathway, and modulates gene expression related to steroid biosynthesis. This peptide fragment also affects cellular metabolism by enhancing the uptake of cholesterol, a precursor for steroid hormone synthesis .

Molecular Mechanism

The molecular mechanism of ACTH (1-16) (human) involves its binding to the melanocortin 2 receptor (MC2R) on adrenal cortex cells. This binding triggers a conformational change in the receptor, activating the associated G protein. The activated G protein then stimulates adenylate cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA), which phosphorylates key enzymes involved in steroidogenesis, such as cholesterol side-chain cleavage enzyme (CYP11A1). This cascade ultimately results in the production and release of steroid hormones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ACTH (1-16) (human) have been observed to change over time. The peptide is relatively stable under physiological conditions, but its activity can diminish due to proteolytic degradation. Long-term studies have shown that continuous exposure to ACTH (1-16) (human) can lead to desensitization of the melanocortin 2 receptor, reducing its efficacy in stimulating steroidogenesis. Additionally, prolonged treatment with ACTH (1-16) (human) can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of ACTH (1-16) (human) vary with different dosages. Low to moderate doses of the peptide have been shown to enhance cardiovascular function and improve survival rates in models of hemorrhagic shock. High doses can lead to adverse effects, including hypercortisolism and potential toxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve significant physiological responses, while exceeding this threshold can result in diminishing returns or negative outcomes .

Metabolic Pathways

ACTH (1-16) (human) is involved in several metabolic pathways, primarily those related to steroid biosynthesis. It interacts with enzymes such as cholesterol side-chain cleavage enzyme (CYP11A1) and 11β-hydroxylase (CYP11B1), which are critical for the conversion of cholesterol to glucocorticoids. The peptide also influences metabolic flux by enhancing the uptake and utilization of cholesterol in adrenal cortex cells. This increased metabolic activity supports the sustained production of steroid hormones in response to physiological demands .

Transport and Distribution

Within cells and tissues, ACTH (1-16) (human) is transported and distributed through interactions with specific transporters and binding proteins. The peptide is primarily localized to the adrenal cortex, where it binds to the melanocortin 2 receptor (MC2R). Its distribution is influenced by factors such as receptor density and the presence of binding proteins that facilitate its transport to target cells. The localization and accumulation of ACTH (1-16) (human) within the adrenal cortex are essential for its biological activity .

Subcellular Localization

ACTH (1-16) (human) exhibits specific subcellular localization patterns that are crucial for its function. The peptide is predominantly found in the plasma membrane, where it interacts with the melanocortin 2 receptor (MC2R). This interaction is facilitated by targeting signals and post-translational modifications that direct the peptide to the membrane. The subcellular localization of ACTH (1-16) (human) ensures its accessibility to the receptor, enabling efficient signal transduction and subsequent steroidogenesis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of adrenocorticotropic hormone (1-16) (human) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s alpha-amino group.

Coupling: of the next amino acid using activating agents like carbodiimides.

Repetition: of deprotection and coupling steps until the desired sequence is achieved.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups.

Industrial Production Methods

Industrial production of adrenocorticotropic hormone (1-16) (human) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography, and the final product is lyophilized for stability .

化学反応の分析

Types of Reactions

Adrenocorticotropic hormone (1-16) (human) can undergo various chemical reactions, including:

Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide or performic acid for oxidation reactions.

Reducing agents: Dithiothreitol or beta-mercaptoethanol for reduction reactions.

Substitution reagents: Various chemical reagents depending on the desired modification.

Major Products Formed

Oxidation: Methionine sulfoxide derivatives.

Reduction: Peptides with free thiol groups.

Substitution: Modified peptides with altered amino acid residues.

類似化合物との比較

Similar Compounds

Adrenocorticotropic hormone (1-24) (human): A longer fragment of adrenocorticotropic hormone with similar biological activity.

Alpha-melanocyte-stimulating hormone: Another peptide derived from the same precursor protein, pro-opiomelanocortin, with distinct physiological roles.

Beta-endorphin: A peptide also derived from pro-opiomelanocortin, involved in pain modulation and immune response.

Uniqueness

Adrenocorticotropic hormone (1-16) (human) is unique in its specific sequence and its ability to improve cardiovascular function and survival in experimental hemorrhagic shock. Its shorter length compared to other adrenocorticotropic hormone fragments may also result in different pharmacokinetic properties and receptor interactions .

特性

CAS番号 |

5576-42-1 |

|---|---|

分子式 |

C89H133N25O22S |

分子量 |

1937.2 g/mol |

IUPAC名 |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C89H133N25O22S/c1-50(2)74(86(133)100-46-71(118)102-59(21-9-12-33-90)77(124)107-64(88(135)136)23-11-14-35-92)113-85(132)70-25-16-37-114(70)87(134)63(22-10-13-34-91)103-72(119)45-99-76(123)67(41-53-43-98-58-20-8-7-19-56(53)58)110-78(125)60(24-15-36-97-89(94)95)104-81(128)66(39-51-17-5-4-6-18-51)109-83(130)68(42-54-44-96-49-101-54)111-79(126)61(30-31-73(120)121)105-80(127)62(32-38-137-3)106-84(131)69(48-116)112-82(129)65(108-75(122)57(93)47-115)40-52-26-28-55(117)29-27-52/h4-8,17-20,26-29,43-44,49-50,57,59-70,74,98,115-117H,9-16,21-25,30-42,45-48,90-93H2,1-3H3,(H,96,101)(H,99,123)(H,100,133)(H,102,118)(H,103,119)(H,104,128)(H,105,127)(H,106,131)(H,107,124)(H,108,122)(H,109,130)(H,110,125)(H,111,126)(H,112,129)(H,113,132)(H,120,121)(H,135,136)(H4,94,95,97)/t57-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,74-/m0/s1 |

InChIキー |

BLBPSTKPAGOHPL-OWTLXNSISA-N |

SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |

異性体SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N |

正規SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |

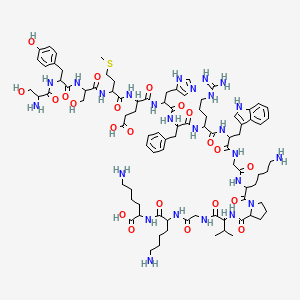

配列 |

SYSMEHFRWGKPVGKK |

同義語 |

ACTH (1-16) ACTH(1-16) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。